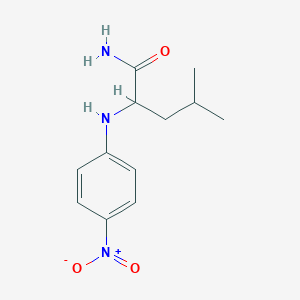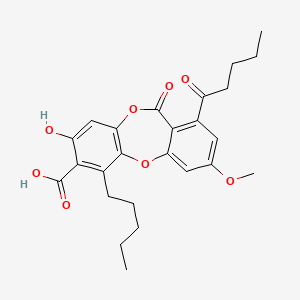
Lobaric acid
Descripción general
Descripción
Lobaric acid is a depsidone metabolite that has been isolated from Stereocaulon lichen species . It exhibits diverse biological activities, including antioxidant, antiproliferative, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The first total syntheses of lobaric acid and its derivatives were reported in a study . Lobarin, with a pseudodepsidone structure, was synthesized first in 11 steps by utilizing an Ullmann aryl ether coupling reaction. Lobaric acid was synthesized in an additional three steps by a seven-membered lactonization reaction .Molecular Structure Analysis
The molecular formula of Lobaric acid is C25H28O8 . For more detailed structural information, you may refer to the PubChem database .Chemical Reactions Analysis
Lobaric acid’s synthesis involves an Ullmann aryl ether coupling reaction and a seven-membered lactonization reaction . More details about the chemical reactions involved in its synthesis can be found in the referenced study .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of Lobaric acid can be found in the PubChem database . For more specific properties, you may need to refer to specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Anticancer Research
Lobaric acid has demonstrated significant anticancer properties . Studies have shown that it can inhibit cell proliferation through cell cycle arrest and induction of apoptosis via the mitochondrial apoptotic pathway in cervix adenocarcinoma and colon carcinoma cells . This suggests its potential as a novel agent for clinical treatment of certain types of cancer.
Biotechnology
In biotechnology, lobaric acid’s biological activities, including antitumor, anti-proliferation, anti-inflammation, and antioxidant activities , are of great interest . Its ability to exert cellular toxicity on cancer cells presents a valuable tool for developing new therapeutic strategies.
Pharmaceuticals
Lobaric acid’s antioxidant and anti-inflammatory properties make it a candidate for pharmaceutical applications. It has been evaluated for its effects on human cervix adenocarcinoma and colon carcinoma cells, showing a decrease in cell proliferation . This opens avenues for its use in designing drugs with anticancer capabilities.
Environmental Science
The environmental impact of lobaric acid is seen in its potential to act as a bioindicator for monitoring ecological changes and pollution levels. Its presence and concentration in lichen species can reflect the health of an ecosystem .
Agriculture
Lobaric acid has been studied for its role in protecting reproductive health in the context of agriculture. It can mitigate the adverse effects of pesticides on the estrous cycle of female rats, indicating its protective role against environmental toxicants .
Material Science
In material science, the synthetic pathways to create lobaric acid and its derivatives are crucial. The total synthesis of lobaric acid from the Antarctic lichen Stereocaulon alpinum has been achieved, which is significant for producing sufficient quantities for further investigation into its biological activities .
Analytical Chemistry
Lobaric acid plays a role in analytical chemistry as a subject of study in mass spectrometry to understand the structure–fragmentation relationship of lichen compounds. This aids in the rapid identification of compounds in lichen species .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWMLHQNRHTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200238 | |
| Record name | Lobaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lobaric acid | |
CAS RN |
522-53-2 | |
| Record name | Lobaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of lobaric acid?
A1: Research suggests that lobaric acid acts as a protease-activated receptor-2 (PAR2) antagonist. [, ] This interaction has been shown to influence various cellular processes, including inflammation, skin pigmentation, and skin barrier recovery. [, ]
Q2: How does lobaric acid's interaction with PAR2 affect inflammation?
A2: Lobaric acid inhibits PAR2 activation, reducing the mobilization of intracellular calcium ions (Ca2+) in keratinocytes. [] This, in turn, leads to a decrease in the expression of pro-inflammatory cytokines like interleukin-8 and thymus and activation-regulated chemokine (TARC) induced by various stimuli like SLIGKV-NH2, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). []
Q3: What downstream signaling pathways are affected by lobaric acid?
A3: Lobaric acid has been shown to modulate several key signaling pathways, including: - NF-κB pathway: Lobaric acid inhibits TNF-α-induced NF-κB activity by preventing the degradation of IκB. [] - MAPK pathways: It suppresses the phosphorylation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein (MAP) kinase. [] - NLRP3 inflammasome activation: Lobaric acid inhibits the activation of the NLRP3 inflammasome, decreasing the production of IL-1β and IL-18, and reducing caspase-1 maturation. []
Q4: What is the molecular formula and weight of lobaric acid?
A4: The molecular formula of lobaric acid is C25H28O8, and its molecular weight is 456.48 g/mol. []
Q5: What are the key spectroscopic characteristics of lobaric acid?
A5: Lobaric acid exhibits maximum absorption at wavelengths of 287 nm and 303 nm. [] It doesn't display any fluorescence emission. [] Additionally, its 1H NMR spectrum has been thoroughly correlated using NOE difference spectroscopy. []
Q6: How does the pH of the environment affect lobaric acid's solubility?
A6: Lobaric acid's solubility is pH-dependent. It shows the highest solubility in Brij 35 micelles at a pH of 12 (4.45 × 10−4 M). []
Q7: What are the reported anti-cancer effects of lobaric acid?
A7: Lobaric acid has demonstrated anticancer activity against human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. [] It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G2/M phase. [] These effects are mediated through the downregulation of B-cell lymphoma 2 (Bcl-2) and upregulation of cleaved poly (ADP-ribose) polymerase (PARP). []
Q8: Can lobaric acid influence skin pigmentation?
A8: Yes, lobaric acid has shown potential as a skin-lightening agent. It inhibits the transfer of melanosomes from melanocytes to keratinocytes, leading to a reduction in skin pigmentation. [] This effect is linked to its PAR2 antagonist activity. []
Q9: What is the role of lobaric acid in skin barrier recovery?
A9: Studies using a hairless mouse model revealed that topical application of lobaric acid can accelerate skin barrier recovery. [] This effect is attributed to its ability to regulate keratinocyte differentiation and inhibit PAR2 activation. []
Q10: What are the potential applications of lobaric acid in managing the adverse effects of pesticides?
A10: Research suggests that lobaric acid can mitigate the adverse effects of tetramethrin (Tm), a commonly used pesticide, on the estrous cycle in female rats. [] Lobaric acid administration was found to normalize hormonal levels, improve cell morphology, and restore the length of each estrous cycle phase in Tm-treated rats. []
Q11: Does lobaric acid possess anti-genotoxic properties?
A11: Yes, in vitro studies using human lymphocytes have shown that lobaric acid, along with diffractaic acid, lecanoric acid, and vulpinic acid, exhibits anti-genotoxic effects by reducing DNA damage induced by carbon tetrachloride. []
Q12: What are the potential implications of lobaric acid's enzyme inhibitory activities?
A12: Lobaric acid shows inhibitory effects on various enzymes: - Cysteinyl-leukotriene formation: It inhibits the formation of cysteinyl-leukotrienes in guinea pig taenia coli. [] - β-glucuronidase: It displays significant inhibitory activity against β-glucuronidase. [] - Phosphodiesterase: It inhibits phosphodiesterase enzyme activity. [] - Protein tyrosine phosphatase 1B (PTP1B): Lobaric acid, along with its derivatives, displays significant PTP1B inhibitory activity. [] - α-glucosidase: While some studies suggest lobaric acid lacks α-glucosidase inhibitory potential [], others highlight its potent inhibitory activity against this enzyme. []
Q13: What is known about the toxicity profile of lobaric acid?
A13: While lobaric acid shows promise in various preclinical studies, its toxicity profile requires further investigation. One study indicated potential toxicity towards human glioblastoma and rat primary cerebral cortex cells. [] Further research is crucial to determine safe and effective doses for potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



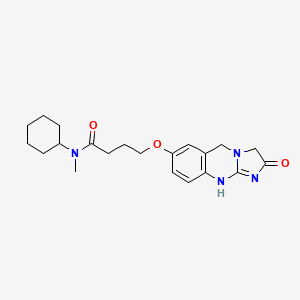
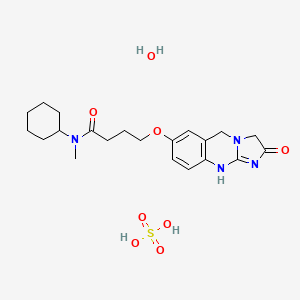
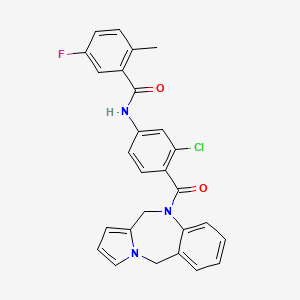

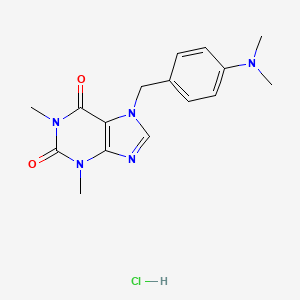
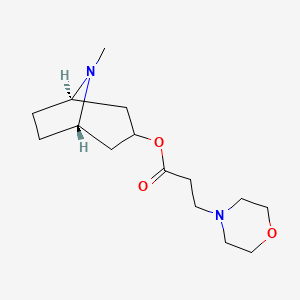



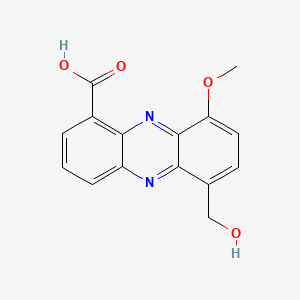

![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
